molecular formula C19H16ClF3N4O B2600285 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole CAS No. 634155-07-0

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B2600285
CAS No.: 634155-07-0
M. Wt: 408.81
InChI Key: RTVHRBCKTFFLPF-UHFFFAOYSA-N
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Description

The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole features a 1H-indole core linked via a carbonyl group to a piperazine ring, which is substituted at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This structure combines the aromatic indole scaffold, known for hydrogen-bonding and π-π interactions, with a piperazine moiety that enhances conformational flexibility.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O/c20-14-10-13(19(21,22)23)11-24-17(14)26-5-7-27(8-6-26)18(28)16-9-12-3-1-2-4-15(12)25-16/h1-4,9-11,25H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVHRBCKTFFLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling with the indole moiety. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antipsychotic Activity

Research has indicated that compounds similar to 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole exhibit significant activity at dopamine receptors, particularly the D3 receptor. This receptor is implicated in various neuropsychiatric disorders, making it a target for antipsychotic drugs. A study highlighted the development of D3 receptor-selective antagonists, which can lead to better therapeutic profiles with fewer side effects compared to non-selective agents .

1.2 Anti-addictive Properties

The compound's structural features suggest potential use in treating psychostimulant addiction. It has been shown to interact selectively with dopamine receptors, which play a crucial role in addiction pathways. Case studies have demonstrated that modifications of similar compounds can enhance their efficacy and selectivity for D3 receptors, providing a promising avenue for addiction therapies .

Agricultural Applications

2.1 Herbicidal Activity

The compound is related to herbicides such as haloxyfop-P, which is used for controlling grassy weeds in various crops. Its mechanism involves inhibiting acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis in plants. This inhibition leads to the death of susceptible weed species while being less harmful to crops .

Property Value
Boiling Point390.8 ± 42.0 °C (Predicted)
Density0.968
Vapor Pressure0 Pa at 20°C
Water Solubility8.74 mg/L at 20 °C
Flash Point2 °C

Safety and Environmental Impact

While the compound shows promise in both medical and agricultural applications, safety data indicates potential hazards. It is classified as harmful if swallowed or inhaled and poses environmental risks, particularly to aquatic ecosystems . Therefore, proper handling and disposal methods are essential when working with this compound.

Mechanism of Action

The mechanism of action of 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine/Pyridine Derivatives

ML267 (4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide)
  • Structure : Piperidine (6-membered ring) instead of piperazine, linked to a 4-methoxypyridin-2-yl group via carboxamide.
  • Activity : Potent inhibitor of bacterial phosphopantetheinyl transferase, disrupting secondary metabolism .
  • Key Difference: Piperidine’s reduced flexibility compared to piperazine may affect binding kinetics.
CAS 856189-81-6 (4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide)
  • Structure : Piperazine-carboxamide linked to a 3-(trifluoromethyl)phenyl group.
  • Molecular Weight : 452.78 g/mol.
  • Key Difference: The trifluoromethylphenyl group enhances lipophilicity but may reduce solubility compared to the indole moiety in the target compound. No direct biological data reported .

Indole/Piperazine Derivatives

BG01059 (2-{4-[2-(4-Fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl}-1H-Indole)
  • Structure : Similar indole-piperazine-carbonyl backbone but substituted with a 4-fluorophenyl cyclopropanecarbonyl group.
  • Molecular Weight : 391.44 g/mol.

Isoindole and Benzoxazinone Analogs

2-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • Structure : Piperazine linked to an isoindole dione via an ethyl chain.
  • Molecular Weight : 438.83 g/mol.
  • Key Difference : The isoindole dione moiety lacks the indole’s NH group, reducing hydrogen-bonding capacity. The ethyl chain adds flexibility, which may alter pharmacokinetics .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Structure: Piperazine-carboxamide linked to a benzoxazinone heterocycle.

Comparative Data Table

Compound Name Core Structure Substituents on Piperazine Biological Activity Molecular Weight (g/mol) Reference
Target Compound Indole-piperazine 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Hypothetical (Antimicrobial/Cancer) ~453.8 (calculated) -
ML267 Piperidine 4-Methoxypyridin-2-yl (carboxamide) Phosphopantetheinyl transferase inhibitor -
CAS 856189-81-6 Piperazine 3-(Trifluoromethyl)phenyl (carboxamide) Not reported 452.78
BG01059 Indole-piperazine 4-Fluorophenyl cyclopropanecarbonyl Not reported 391.44
2-(2-{4-[3-Cl-5-CF3-Py]piperazinyl}ethyl)-isoindole-dione Isoindole dione 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Not reported 438.83

Biological Activity

The compound 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-indole is a notable derivative within the class of indole compounds, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H15ClF3N3O
  • Molecular Weight : 351.76 g/mol
  • CAS Number : 9795997

Research indicates that this compound interacts with various biological targets, particularly in the modulation of neurotransmitter systems and inflammatory pathways. The presence of the piperazine moiety is crucial for its interaction with receptors, enhancing its pharmacological profile.

1. Antinociceptive Properties

Studies have demonstrated that derivatives of indole compounds exhibit significant antinociceptive effects. For instance, a related compound was shown to modulate the TRPV1 receptor, which is involved in pain sensation. The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring enhance binding affinity and efficacy at the receptor site .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it effectively inhibits cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, an analog demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)Reference
Indole Derivative54.65
Diclofenac71.11

3. Anticancer Activity

Recent research highlights the potential anticancer properties of this indole derivative. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation .

Case Study 1: TRPV1 Modulation

A high-throughput screening identified a series of pyridinylpiperazine derivatives as potent TRPV1 antagonists. The compound was optimized through structure modifications, leading to enhanced selectivity and potency in vivo .

Case Study 2: COX Inhibition

In a comparative study assessing the anti-inflammatory effects of various indole derivatives, this compound displayed significant COX-2 inhibitory activity with an IC50 value lower than many clinically used non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential utility in treating inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .

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